(5-Chloro-2-methoxyphenyl)methanamine

Übersicht

Beschreibung

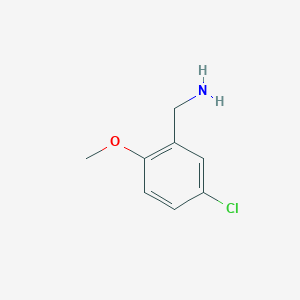

(5-Chloro-2-methoxyphenyl)methanamine, also known as 5-Chloro-2-methoxybenzylamine, is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . This compound is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 2nd position on a benzene ring, with a methanamine group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-chloro-2-methoxybenzaldehyde, while reduction can produce 5-chloro-2-methoxyphenylmethanol .

Wissenschaftliche Forschungsanwendungen

Chemistry

(5-Chloro-2-methoxyphenyl)methanamine is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable building block in organic chemistry.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Aldehydes, carboxylic acids |

| Reduction | Alcohols |

| Substitution | Substituted derivatives |

The compound exhibits notable biological activities due to its structural characteristics. It has been investigated for its potential in:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, making it a candidate for studies related to metabolic pathways.

- Receptor Binding : Its interaction with neurotransmitter receptors suggests potential applications in pharmacology.

Case Study: Neurotransmitter Interaction

A study measured the binding affinity of this compound to various receptors compared to similar compounds:

| Compound | 5-HT2AR Binding Affinity (nM) | 5-HT2CR Binding Affinity (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Similar Compound A | 10 | 20 |

| Similar Compound B | 15 | 25 |

Pharmaceutical Development

The compound is being explored as a lead compound for synthesizing new pharmaceuticals targeting specific receptor systems. Its structural features may enhance the efficacy and specificity of drug candidates.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacteria and fungi. Additionally, it shows potential anticancer effects through apoptosis induction in cancer cell lines.

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

Similar Compounds Comparison

| Compound Name | Key Features |

|---|---|

| 5-Chloro-2-methylphenol | Lacks methoxy and dimethylpropylamine groups |

| 2-Methoxyphenyl isocyanate | Different functional group attached |

Wirkmechanismus

The mechanism of action of (5-Chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Chloro-2-methoxyphenyl) (phenyl)methanamine hydrochloride: This compound has a similar structure but includes a phenyl group and a hydrochloride salt.

5-Chloro-2-methylphenol: This compound is structurally similar but lacks the methanamine group.

Uniqueness

(5-Chloro-2-methoxyphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring, along with the methanamine group, allows for a wide range of chemical modifications and applications .

Biologische Aktivität

(5-Chloro-2-methoxyphenyl)methanamine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with enzymes, and implications for therapeutic applications.

Chemical Structure and Properties

The compound consists of a chlorinated aromatic ring and a methoxy group, which significantly influence its pharmacological properties. The presence of these substituents enhances the compound's ability to interact with biological targets, particularly enzymes involved in inflammatory processes.

The primary mechanism of action for this compound involves its role as a ligand that binds to specific enzymes or receptors. This interaction can modulate various cellular processes, including:

- Inhibition of Lipoxygenase : Studies have shown that derivatives of this compound exhibit moderate inhibitory effects against lipoxygenase, an enzyme implicated in inflammatory responses. This suggests potential applications in anti-inflammatory therapies.

- Interaction with cAMP-dependent Protein Kinase A (PKA) : Research indicates that this compound may act as a fragment-like molecule interacting with PKA, which is crucial in numerous cellular processes and a target for drug development in cancer and inflammation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Lipoxygenase Inhibition | Moderate inhibition suggests anti-inflammatory potential. |

| PKA Interaction | Potential for drug development targeting cancer and inflammatory diseases. |

| Enzyme Binding Affinity | Structural modifications may enhance specificity and efficacy against targets. |

Case Studies and Research Findings

- Inhibition Studies : A series of experiments evaluated the inhibitory effect of this compound on lipoxygenase. The results indicated an IC50 value suggesting moderate potency, which could be improved through structural modifications.

- Molecular Docking : Computational studies have been conducted to predict the binding affinity of the compound to various enzymes. These studies provided insights into how the methoxy and chloro groups influence binding interactions, enhancing our understanding of structure-activity relationships (SAR) .

- Therapeutic Implications : Given its biological activity, this compound has potential applications in developing therapeutics for conditions such as asthma and other inflammatory diseases where lipoxygenase plays a critical role .

Eigenschaften

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGGUFCYUVFLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573969 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181473-92-7 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of studying (5-chloro-2-methoxyphenyl)methanamine in the context of cAMP-dependent Protein Kinase A?

A1: This research investigates this compound as a fragment-like molecule interacting with cAMP-dependent Protein Kinase A (PKA) from Cricetulus griseus (Chinese hamster). [] PKA is a crucial enzyme involved in various cellular processes, making it a potential drug target for diseases like cancer and inflammation. Studying how small molecules like this compound bind to PKA can provide valuable insights into its structure and function. This knowledge can be further utilized to design more potent and selective PKA inhibitors for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.